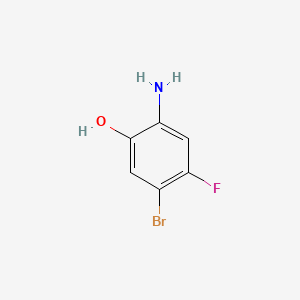

2-Amino-5-bromo-4-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYTSCZSPPVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037364-36-5 | |

| Record name | 2-Amino-5-bromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromo-4-fluorophenol chemical properties

An In-depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol for Advanced Research

This document serves as a comprehensive technical guide on this compound, a halogenated aminophenol derivative with significant potential in medicinal chemistry and materials science. This guide is tailored for researchers, scientists, and drug development professionals, providing not just technical data but also field-proven insights into its synthesis, reactivity, and applications.

This compound is a polysubstituted aromatic compound. Its unique arrangement of electron-donating and electron-withdrawing groups on the phenol ring dictates its chemical behavior and makes it a valuable building block in organic synthesis.

Molecular Structure:

The core of the molecule is a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 2, a fluorine atom at position 4, and a bromine atom at position 5.

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key properties of this compound.

Data Presentation: Key Physicochemical Properties

| Property | Value |

| Molecular Weight | 206.01 g/mol [1][2] |

| Appearance | Powder or crystals |

| Storage Temperature | Room temperature, sealed in a dry environment |

| Purity | Typically ≥98% |

| Monoisotopic Mass | 204.95386 Da[4] |

Expert Insight: The presence of both a fluorine and a bromine atom on the phenol ring significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, a desirable trait in drug design.[5][6] The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions.[5][6]

Synthesis and Reactivity

Synthetic Workflow

The synthesis of this compound generally involves a multi-step process starting from a commercially available fluorinated aniline. A plausible synthetic route is outlined below.

Figure 2: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Hydrolysis of 2,4-Difluoroaniline: The initial step involves the nucleophilic aromatic substitution of one of the fluorine atoms with a hydroxyl group. This is typically achieved by heating with a strong base like potassium hydroxide.[7]

-

Bromination of 2-Amino-5-fluorophenol: The intermediate, 2-amino-5-fluorophenol, is then brominated. The regioselectivity of this reaction is directed by the existing activating groups (amino and hydroxyl). N-Bromosuccinimide (NBS) is often the reagent of choice for controlled bromination.

Trustworthiness in Synthesis: Each step of the synthesis must be rigorously monitored, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in constructing complex molecular architectures for biologically active compounds.[8]

Role as a Pharmaceutical Intermediate:

This compound and its structural isomers serve as key precursors in the synthesis of various pharmaceutical agents, including:

-

Enzyme Inhibitors: Halogenated phenols are known to be precursors for a variety of enzyme inhibitors.[5] The unique substitution pattern of this compound makes it an attractive scaffold for developing novel inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[6]

-

Kinase Inhibitors: The aminophenol core is a common motif in tyrosine kinase inhibitors (TKIs), a class of drugs used in cancer therapy.[9] Related bromo-fluorophenol structures are used in the synthesis of potent kinase inhibitors like Afatinib.[6]

-

Anticancer Agents: Derivatives of bromophenols have been investigated for their potential as anticancer agents.[10]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification:

Based on data for structurally similar compounds, this compound is expected to have the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Causes skin and serious eye irritation.[11]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place away from strong oxidizing agents.[12]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1037364-36-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Amino-5-bromo-4-fluorophenol (CAS No. 1037364-36-5), a halogenated phenolic compound with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, safety profile, and its emerging role as a versatile building block in the development of novel therapeutic agents. The strategic placement of bromo and fluoro substituents on the aminophenol scaffold offers unique electronic and steric properties, making it an attractive starting material for creating diverse molecular architectures.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under the CAS number 1037364-36-5.[1][2][3][4][5][6][7][8][9][10][11][12] It is crucial to distinguish this isomer from its close relative, 2-Amino-4-bromo-5-fluorophenol (CAS No. 1016234-89-1), as the positional differences of the halogen atoms can significantly impact reactivity and biological activity.[13][14]

| Identifier | Value | Source |

| CAS Number | 1037364-36-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Bromo-5-fluoro-2-hydroxyaniline | [1] |

| Molecular Formula | C₆H₅BrFNO | [1][2][4][9] |

| Molecular Weight | 206.01 g/mol | [2][4][9] |

| InChI Key | QRRYTSCZSPPVQQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)O)N |

Physicochemical Characteristics

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and predicted properties.

| Property | Value | Notes |

| Physical Form | Solid | [4] |

| Purity | Typically >97% | As per commercial suppliers.[1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Recommended for maintaining stability.[4] |

Synthesis and Purification

Synthetic Approaches

The synthesis of related aminophenol derivatives often involves the reduction of a nitrophenol precursor. For instance, the synthesis of p-aminophenol from p-nitrophenol can be achieved using various reducing agents.[15]

Caption: Generalized synthetic workflow for halogenated aminophenols.

Purification Strategies

The purification of substituted phenols is crucial to remove starting materials, byproducts, and other impurities. Common techniques include:

-

Column Chromatography: This is a standard method for purifying organic compounds. For aminophenols, silica gel is a common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is gradually increased to elute the desired compound.

-

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like phenols, adjusting the pH of the aqueous phase is a critical step to facilitate separation.[1]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][6][8][9][16] The presence of both fluorine and bromine atoms, along with the amino and hydroxyl groups in this compound, makes it a valuable scaffold for generating diverse chemical libraries for drug discovery.

While specific applications of this compound in the synthesis of named drugs are not yet widely reported, its structural motifs are present in various biologically active molecules. For instance, the related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of tyrosine kinase inhibitors like Gefitinib and Afatinib.[17] It is also used in the development of inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[10][11]

The amino and hydroxyl groups of this compound provide reactive sites for a variety of chemical transformations, including:

-

N-alkylation and N-acylation: To introduce diverse side chains.

-

O-alkylation and O-acylation: To modify the phenolic hydroxyl group.

-

Palladium-catalyzed cross-coupling reactions: The bromine atom can participate in reactions like Suzuki and Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties.

Caption: Synthetic utility of this compound.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C-F, and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[18]

-

Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization to increase the volatility of the aminophenol.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is an emerging building block with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile platform for creating diverse chemical entities. While detailed, publicly available research on this specific isomer is still limited, this guide provides a foundational understanding of its properties, potential applications, and safe handling practices. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1037364-36-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angene - this compound | 1037364-36-5 | MFCD24640741 | AG00HA6D [japan.angenechemical.com]

- 11. This compound 97% - Cas No: 1037364-36-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 12. 1037364-36-5 | MFCD24640741 | this compound [aaronchem.com]

- 13. US2744144A - Purification of phenol - Google Patents [patents.google.com]

- 14. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. journal.bcrec.id [journal.bcrec.id]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Amino-5-bromo-4-fluorophenol, a valuable substituted aromatic compound with significant potential as a building block in the development of novel pharmaceutical agents and other advanced materials. The strategic placement of amino, bromo, and fluoro groups on the phenolic ring offers a versatile scaffold for medicinal chemists to modulate physicochemical and biological properties, making this compound a target of considerable interest. This document moves beyond a mere recitation of procedural steps, delving into the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most logically approached through a multi-step sequence commencing with a readily available starting material, 4-fluorophenol. The core strategy involves the sequential introduction of the bromo and nitro functionalities onto the aromatic ring, followed by the reduction of the nitro group to the desired amine. The order of these electrophilic aromatic substitution reactions is paramount to achieving the correct regiochemistry of the final product. The hydroxyl and fluoro substituents on the starting material, and subsequently the bromo group, will direct the position of the incoming electrophiles.

The proposed synthetic pathway can be delineated into three key stages:

-

Bromination of 4-Fluorophenol: The initial step focuses on the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. The strongly activating, ortho-, para-directing hydroxyl group, in conjunction with the para-blocking fluoro group, facilitates the introduction of the bromine atom at the ortho position.

-

Nitration of 2-Bromo-4-fluorophenol: This is a critical step where precise control of reaction conditions is necessary to favor the formation of the desired 5-bromo-4-fluoro-2-nitrophenol intermediate over other potential isomers. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming nitro group.

-

Reduction of 5-Bromo-4-fluoro-2-nitrophenol: The final transformation involves the reduction of the nitro group to an amino group, yielding the target compound, this compound. Various reduction methodologies can be employed, with the choice often depending on factors such as scale, available equipment, and desired purity.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Bromo-4-fluorophenol

The bromination of 4-fluorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[1] Since the para position is already occupied by a fluorine atom, the bromination occurs selectively at the ortho position.[1]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-fluorophenol in a suitable solvent such as dichloromethane or acetic acid in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution while maintaining the temperature. The amount of bromine should be slightly in molar excess of the 4-fluorophenol.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate.

-

Perform an aqueous work-up by washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-fluorophenol.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Key Experimental Parameters and Rationale:

| Parameter | Recommended Condition | Rationale |

| Solvent | Dichloromethane, Acetic Acid | Provides a suitable medium for the reaction and facilitates temperature control. |

| Temperature | 0-5 °C during bromine addition | Controls the reaction rate and minimizes the formation of byproducts. |

| Stoichiometry | Slight molar excess of Bromine | Ensures complete consumption of the starting material. |

| Quenching Agent | Sodium bisulfite or Sodium thiosulfate | Safely neutralizes the unreacted, corrosive bromine. |

Part 2: Synthesis of 5-Bromo-4-fluoro-2-nitrophenol

The nitration of 2-bromo-4-fluorophenol is the most challenging step in this synthesis due to the potential for the formation of isomeric products. The directing effects of the hydroxyl, bromo, and fluoro groups must be carefully considered. The hydroxyl group is a strong ortho-, para-director, the bromo group is a deactivating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position of nitration will be a result of the interplay of these directing effects. While some literature reports the formation of 2-bromo-4-fluoro-6-nitrophenol, the existence of commercially available 5-bromo-4-fluoro-2-nitrophenol (CAS 944805-22-5) confirms that conditions can be optimized to favor the desired isomer.[2][3]

Proposed Experimental Protocol:

-

In a reaction flask, carefully add 2-bromo-4-fluorophenol to a cooled mixture of concentrated sulfuric acid and fuming nitric acid (a nitrating mixture) at a low temperature (e.g., 0-5 °C). The ratio of sulfuric to nitric acid and the concentration of the acids are critical parameters.

-

Maintain the low temperature and stir the reaction mixture for a set period. Monitor the reaction's progress by TLC or HPLC.

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash it with cold water to remove residual acid, and dry it.

-

The crude 5-bromo-4-fluoro-2-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

The use of a strong nitrating agent like a mixture of concentrated sulfuric and nitric acids is necessary to overcome the deactivating effect of the halogen substituents. The low reaction temperature is crucial to control the exothermic nitration reaction and to enhance the regioselectivity, minimizing the formation of unwanted isomers. The precise conditions, including the ratio of acids, reaction time, and temperature, will likely require optimization to maximize the yield of the desired 5-bromo-4-fluoro-2-nitrophenol.

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group of 5-bromo-4-fluoro-2-nitrophenol to an amino group. This is a common and generally high-yielding transformation in organic synthesis. Several methods are available for this reduction.[4][5][6][7]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 5-bromo-4-fluoro-2-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Reduction Method (Using a Reducing Agent):

An alternative to catalytic hydrogenation is the use of a chemical reducing agent. For instance, sodium dithionite (Na₂S₂O₄) is an effective reagent for the reduction of nitro groups in aqueous or alcoholic solutions.

Experimental Protocol (Sodium Dithionite Reduction):

-

Dissolve or suspend 5-bromo-4-fluoro-2-nitrophenol in a mixture of a suitable organic solvent (e.g., methanol or ethanol) and water.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C).

-

Slowly add an aqueous solution of sodium dithionite to the heated mixture. An excess of the reducing agent is typically used.

-

Stir the reaction mixture at this temperature for a period, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve extraction with an organic solvent.

-

Isolate and purify the product as described previously.

The following diagram outlines the key steps in a typical laboratory workflow for this synthesis:

Caption: A generalized laboratory workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key chemical compounds involved in this synthetic pathway:

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 371-41-5 | |

| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | 381-88-2 | |

| 5-Bromo-4-fluoro-2-nitrophenol | C₆H₃BrFNO₃ | 236.00 | 944805-22-5 | |

| This compound | C₆H₅BrFNO | 206.01 | 1037364-36-5 |

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By carefully controlling the reaction conditions at each stage, particularly during the nitration step, it is possible to achieve the desired regiochemistry and obtain the target compound in good yield. The methodologies described herein are based on well-established principles of organic synthesis and can be adapted and optimized for various scales of production.

For drug development professionals, this compound represents a key starting material for the synthesis of a diverse range of biologically active molecules. The amino and hydroxyl groups provide convenient handles for further functionalization, while the bromo and fluoro substituents can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research into the applications of this versatile building block is warranted and is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 3. 2-Bromo-5-fluoro-4-nitrophenol [myskinrecipes.com]

- 4. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-4-fluorophenol

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific integrity and programmatic success. Molecules such as 2-Amino-5-bromo-4-fluorophenol, a substituted aromatic compound, serve as critical building blocks in the synthesis of complex pharmaceutical agents and functional materials. Its unique substitution pattern—an activating amino group, a deactivating but ortho-para directing bromine atom, and a strongly electronegative fluorine atom—presents a compelling case for rigorous spectroscopic analysis. The interplay of these functional groups dictates the molecule's electronic properties, reactivity, and potential biological interactions.

This in-depth technical guide outlines the comprehensive spectroscopic characterization of this compound. While a complete set of publicly available experimental spectra for this specific compound is not available, this guide will provide a robust framework for its analysis. We will present predicted data based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, we will detail the exacting experimental protocols required to acquire this data, ensuring a self-validating system for any researcher undertaking the characterization of this or similar molecules. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques and their application in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom, their proximity to one another, and through-bond coupling relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons and exchangeable protons of the amino and hydroxyl groups. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the typically broad -OH and -NH₂ protons.

| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~9.80 | br s |

| ~6.95 | d, J ≈ 8.0 Hz |

| ~6.70 | d, J ≈ 11.0 Hz |

| ~4.70 | br s |

Causality Behind Predictions:

-

The aromatic region is expected to show two distinct doublets. The proton at the C-6 position is ortho to the electron-donating amino group and will likely appear more downfield due to the deshielding effect of the adjacent bromine atom. The proton at the C-3 position is ortho to the electron-donating hydroxyl group and will be significantly influenced by the adjacent fluorine atom, exhibiting a characteristic large coupling constant.

-

The phenolic hydroxyl (-OH) and amino (-NH₂) protons are expected to be broad singlets and their chemical shifts are highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are typically well-resolved.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal six distinct signals, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts are influenced by the nature of the directly attached substituent and its position on the ring.

| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹JCF ≈ 240 Hz) | C-4 |

| ~145 | C-1 |

| ~138 | C-2 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~115 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~110 | C-6 |

Causality Behind Predictions:

-

The carbon atom directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JCF).

-

The carbons bearing the oxygen (C-1) and nitrogen (C-2) atoms will be shifted downfield due to the electronegativity of these heteroatoms. The carbon attached to bromine (C-5) will also be influenced, though the effect is less pronounced than that of fluorine.

Experimental Protocol for NMR Data Acquisition

A rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans (or more, as ¹³C has a low natural abundance).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-F, C-Br, and aromatic C=C bonds.

| Predicted IR Data (ATR) | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| ~1200 | Strong | C-O stretching (phenolic) |

| ~600-500 | Medium | C-Br stretching |

Causality Behind Predictions:

-

The O-H and N-H stretching vibrations will likely overlap, creating a broad absorption band in the high-frequency region of the spectrum. The broadness is a result of hydrogen bonding.

-

The aromatic ring will exhibit several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

The C-F bond is strong and polar, giving rise to a strong absorption band, typically in the 1300-1200 cm⁻¹ range.[1]

-

The phenolic C-O stretch is also a strong and characteristic absorption.

-

The C-Br stretch appears at a much lower frequency due to the larger mass of the bromine atom.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for functional group analysis via FTIR-ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₅BrFNO. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.

| Predicted Mass Spectrum Data (EI or ESI) | |

| m/z (Mass-to-Charge Ratio) | Assignment & Interpretation |

| 205/207 | [M]⁺ (for EI) or [M+H]⁺ (for ESI). The two peaks of roughly equal intensity, separated by 2 Da, are the hallmark of a monobrominated compound. |

| 126 | [M - Br]⁺. Loss of the bromine atom. |

| 98 | [M - Br - CO]⁺. Subsequent loss of carbon monoxide from the phenol ring. |

High-Resolution Mass Spectrometry (HRMS): Using a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the molecular ion can be determined.

-

Calculated Exact Mass for [C₆H₅⁷⁹BrFNO + H]⁺: 205.9611

-

Calculated Exact Mass for [C₆H₅⁸¹BrFNO + H]⁺: 207.9591

Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-TOF)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI-TOF mass spectrometer.

-

Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺) and observe the characteristic 1:1 isotopic pattern for bromine.

-

Determine the exact mass of the monoisotopic peak and compare it to the calculated value to confirm the elemental formula.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for molecular formula confirmation via HRMS.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a molecule like this compound is not reliant on a single piece of evidence, but on the convergence of data from multiple, orthogonal spectroscopic techniques. The predicted NMR data provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition with high precision. By following the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize novel chemical entities, a critical step in advancing the frontiers of science and medicine.

References

Molecular structure and conformation of 2-Amino-5-bromo-4-fluorophenol

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromo-4-fluorophenol

Executive Summary

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which are dictated by a complex interplay of electronic effects and intramolecular interactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure of this compound. In the absence of extensive empirical data for this specific molecule, we present a robust, predictive framework grounded in established principles. We detail authoritative, field-proven protocols for both computational and experimental determination of its conformational landscape, empowering researchers to elucidate the structural nuances that govern its reactivity and biological activity.

Introduction: The Structural Imperative in Molecular Design

The precise arrangement of atoms in three-dimensional space—a molecule's conformation—is a cornerstone of its chemical identity and function. For drug development professionals, understanding the conformational landscape of a molecule is paramount, as it governs molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy. This compound presents a compelling case study. As a polysubstituted phenol, it features a hydroxyl group, an amino group, and two halogen atoms (bromine and fluorine), each contributing unique steric and electronic properties to the aromatic scaffold.

The ortho-positioning of the amino and hydroxyl groups strongly suggests the presence of a stabilizing intramolecular hydrogen bond, a non-covalent interaction that can significantly restrict rotational freedom and lock the molecule into a preferred, low-energy conformation. The nature and strength of this bond, along with the electronic influence of the halogen substituents, are critical determinants of the molecule's overall shape and reactivity. This guide provides the theoretical basis and practical methodologies to rigorously define these structural characteristics.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. While experimental data is sparse, numerous properties can be reliably computed, providing a solid baseline for further investigation. It is important to distinguish the target molecule, This compound , from its isomer, 2-Amino-4-bromo-5-fluorophenol , for which some data is also available[1][2][3].

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₅BrFNO | [4] |

| Molecular Weight | 206.01 g/mol | [4] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)O)N | N/A |

| InChI Key | QRRYTSCZSPPVQQ-UHFFFAOYSA-N | N/A |

| Physical Form | Expected to be a solid at room temperature | [4] |

| Computed XLogP3 | 1.7 | N/A |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | N/A |

| Hydrogen Bond Acceptors | 3 (from O, N, and F) | N/A |

The electronic character of the molecule is shaped by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups due to resonance effects. Conversely, the fluorine and bromine atoms are deactivating due to their high electronegativity (inductive effect) yet are also ortho-, para-directing because of resonance. This complex electronic profile is crucial for predicting reactivity in synthetic applications.

The Conformational Landscape: A Theoretical Perspective

The conformation of this compound is primarily governed by the rotational freedom around the C-O and C-N single bonds. The orientation of the hydroxyl and amino groups relative to the benzene ring and to each other defines the molecule's most stable state.

The Decisive Role of Intramolecular Hydrogen Bonding

The proximity of the hydroxyl proton (a hydrogen bond donor) and the lone pair of electrons on the amino nitrogen (a hydrogen bond acceptor) facilitates the formation of a stabilizing intramolecular hydrogen bond (O-H···N). This interaction creates a pseudo-six-membered ring, significantly lowering the system's overall energy and restricting the rotation of both functional groups. This phenomenon is well-documented in ortho-substituted phenols and anilines[5][6][7]. The presence of this bond is expected to enforce a high degree of planarity between the O-H and NH₂ groups and the aromatic ring.

References

- 1. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromo-5-fluorophenol | 1016234-89-1 [sigmaaldrich.com]

- 3. 2-AMino-4-broMo-5-fluorophenol CAS#: 1016234-89-1 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]

- 7. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

Topic: The Strategic Potential of 2-Amino-5-bromo-4-fluorophenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space and the innovative use of versatile building blocks. 2-Amino-5-bromo-4-fluorophenol is a highly functionalized aromatic scaffold poised for significant utility in medicinal chemistry. Its unique substitution pattern—featuring an amine, a bromine, a fluorine, and a hydroxyl group—offers a convergence of strategic advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity; the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions; and the amino and phenolic hydroxyl groups provide crucial points for hydrogen bonding and further derivatization. This guide explores the synthetic tractability and potential therapeutic applications of this scaffold, with a focus on its promise in the development of next-generation kinase and enzyme inhibitors. We will dissect the strategic value of its constituent functional groups, provide validated experimental protocols for its key transformations, and propose its application in targeting critical disease pathways, thereby offering a forward-looking perspective for drug discovery programs.

The Architectural Advantage: Deconstructing the this compound Scaffold

The promise of this compound as a medicinal chemistry building block stems from the distinct and synergistic properties of its four functional groups. This unique arrangement allows for multi-dimensional optimization of drug candidates.

-

Fluorine (-F): The Metabolic Stabilizer and Affinity Enhancer The strategic incorporation of fluorine is a well-established tactic in modern drug design.[1] Its high electronegativity and small size can profoundly influence a molecule's physicochemical properties. The fluorine atom at the C4 position can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1] Furthermore, it can alter the acidity of the adjacent phenolic proton and engage in favorable electrostatic or dipole-dipole interactions within a protein's active site, often leading to enhanced binding affinity.[1]

-

Bromine (-Br): The Synthetic Handle for Complexity The bromine atom at the C5 position is an exceptionally versatile functional group for synthetic elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings.[2][3] This reactivity allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4]

-

Amine (-NH2): The Key Interaction Point The primary amino group at the C2 position is a critical determinant of biological activity. It can act as a hydrogen bond donor, a common and often essential interaction within the hinge region of kinase active sites.[5] The amine also serves as a nucleophile, readily undergoing acylation to form amides or participating in reductive amination, providing a robust anchor point for attaching various side chains designed to probe specific pockets of a target protein.[6]

-

Phenolic Hydroxyl (-OH): The Versatile Modulator The hydroxyl group imparts both synthetic versatility and the potential for crucial target interactions. It can act as both a hydrogen bond donor and acceptor. Synthetically, it is readily functionalized through etherification or esterification, allowing for the fine-tuning of properties like solubility and cell permeability.[2]

The convergence of these four groups on a single phenyl ring creates a scaffold that is not merely a starting material, but a strategic platform for rational drug design.

Synthetic Utility: Key Transformations and Experimental Protocols

The value of a scaffold is directly proportional to its synthetic tractability. This compound is amenable to a variety of standard yet powerful organic transformations. The following protocols, adapted from established procedures for structurally related compounds, provide a blueprint for its utilization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is paramount for elaborating the scaffold by introducing new aryl or heteroaryl groups at the bromine-substituted position. This is a cornerstone strategy for building the core of many kinase inhibitors.[4]

Experimental Protocol:

-

Reagent Setup: To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Acylation for Amide Bond Formation

Formation of an amide bond at the 2-amino position is a common step in the synthesis of kinase inhibitors, often connecting the core scaffold to a recognition element for the enzyme's active site.[6]

Experimental Protocol:

-

Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU or HBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

O-Alkylation via Williamson Ether Synthesis

Functionalizing the phenolic hydroxyl group can modulate solubility and allow for the introduction of side chains that can probe additional binding pockets.[4]

Experimental Protocol:

-

Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), and stir for 30 minutes at room temperature.

-

Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) to the mixture.

-

Reaction: Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction, filter off the base, and remove the solvent in vacuo. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Potential Therapeutic Applications: A Scaffold for High-Value Targets

The true potential of this compound lies in its applicability to the synthesis of inhibitors for high-value therapeutic targets, particularly protein kinases.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[7] The 2-aminophenol moiety is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region.[5] By using the synthetic handles of this compound, a diverse array of potent and selective inhibitors can be generated.

For example, derivatives of the related compound 2-bromo-4-fluorophenol are key intermediates in the synthesis of Afatinib, a dual inhibitor of EGFR and HER2.[4] Similarly, fluorinated aminophenol derivatives have shown potent inhibitory activity against kinases in the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in melanoma and other cancers.[6]

Table 1: Representative Kinase Targets and Inhibitors with Related Scaffolds

| Kinase Target | Example Inhibitor | Relevant Scaffold Feature | Therapeutic Area |

| BRAFV600E | Dabrafenib | Fluorinated aromatic core | Melanoma |

| EGFR / HER2 | Afatinib | Bromo-fluorophenyl moiety | Non-Small Cell Lung Cancer |

| MEK1/2 | Binimetinib | Bromo-fluorophenylamino core[7] | Melanoma |

| JAK2 | Fedratinib | Aminopyridine core | Myelofibrosis |

The this compound scaffold provides an ideal starting point to synthesize molecules targeting these and other kinases. A hypothetical synthetic workflow is presented below.

Caption: Hypothetical 2-step workflow to a kinase inhibitor.

Other Enzyme Inhibitors

Beyond kinases, derivatives of bromophenols have demonstrated significant inhibitory activity against other enzyme classes.[2] This suggests that libraries derived from this compound could yield potent inhibitors for:

-

Carbonic Anhydrases (CAs): Implicated in glaucoma and certain cancers.

-

Acetylcholinesterase (AChE): A key target in Alzheimer's disease therapy.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A target for diabetes and obesity treatment.

The scaffold's functionality allows for the creation of compounds that can be tailored to fit the specific active site requirements of these diverse enzymes.

Structure-Activity Relationship (SAR) Postulates

Systematic modification of the this compound scaffold can provide crucial insights into the structure-activity relationships (SAR) governing target binding and cellular activity.

-

Variation at C5: Suzuki coupling at the bromine position allows for the exploration of a wide range of aryl and heteroaryl substituents. The size, electronics, and hydrogen bonding capacity of these groups can be systematically varied to optimize van der Waals and electrostatic interactions within the target's active site.

-

Derivatization of the Amino Group: The nature of the acyl group attached to the 2-amino position is critical. Varying its length, rigidity, and polarity can fine-tune interactions with the solvent-exposed region of the binding pocket and significantly impact cell permeability and overall ADME properties.

-

Modification of the Hydroxyl Group: Alkylation or acylation of the phenolic hydroxyl can be used to probe for nearby hydrophobic pockets or to block potential metabolic conjugation sites (e.g., glucuronidation), thereby improving the pharmacokinetic profile of a lead compound.

Caption: Inhibition of the RAF/MEK/ERK pathway by a scaffold-derived inhibitor.

Conclusion and Future Outlook

This compound represents a powerful and versatile platform for the discovery of novel therapeutics. Its densely packed and strategically positioned functional groups provide medicinal chemists with multiple handles for synthetic diversification and property modulation. The scaffold is particularly well-suited for the development of kinase inhibitors targeting oncogenic signaling pathways, but its potential extends to a broader range of enzyme targets implicated in various human diseases. As the demand for innovative small molecule drugs continues, the intelligent application of highly functionalized building blocks like this compound will be crucial in accelerating the journey from initial hit to clinical candidate. Future exploration of this scaffold is highly warranted and promises to yield novel compounds with significant therapeutic potential.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring amino, bromo, fluoro, and hydroxyl functional groups, makes it a versatile building block for the synthesis of complex heterocyclic molecules.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key applications of this compound, with a focus on providing actionable insights for laboratory and drug development professionals. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary greatly depending on the conditions of use and storage.[2]

Section 1: Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of this compound are fundamental to its safe handling and effective use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 1037364-36-5 | [2][3][5][6][7] |

| Molecular Formula | C₆H₅BrFNO | [2][4][5] |

| Molecular Weight | 206.01 g/mol | [2][5] |

| Physical Form | Solid, powder or crystals | [3] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3] |

It is crucial to distinguish this compound from its isomers, such as 2-Amino-4-bromo-5-fluorophenol, as their properties and reactivity may differ. Always verify the CAS number to ensure the correct compound is being used.

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards identified from safety data sheets include:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[5][8]

-

Respiratory Irritation (H335): May cause respiratory irritation.[5][8]

-

Harmful if Swallowed (H302): May be harmful if ingested.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this chemical:

| Protection Type | Specific Equipment | Details |

| Eye/Face | Safety glasses with side-shields or chemical goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Wear appropriate protective gloves and clothing to prevent skin exposure.[9] Contaminated clothing should be removed promptly and laundered before reuse. |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood or if dust formation is likely.[9] |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[10]

-

Containment: For weighing procedures, consider using an exhausted balance enclosure or the "tare method" described in Section 3 to minimize the dispersal of the powder.[2]

Section 3: Detailed Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Safe Weighing Protocol for Solid this compound

The fine, powdered nature of this compound presents an inhalation risk. The following "tare method" is recommended to minimize exposure when a balance cannot be placed inside a fume hood.

Objective: To accurately weigh a specific amount of this compound while minimizing the risk of airborne particle generation.

Materials:

-

This compound (solid)

-

Analytical balance

-

Spatula

-

Sealable container (e.g., vial with a screw cap)

-

Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

-

Chemical fume hood

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Taring the Container: Place the empty, sealed container on the analytical balance and press the "tare" or "zero" button. The balance should read 0.0000 g.

-

Transfer to Fume Hood: Move the tared container to the chemical fume hood.

-

Adding the Compound: Inside the fume hood, carefully open the stock bottle of this compound. Using a clean spatula, add the approximate desired amount of the powder to the tared container.

-

Sealing: Securely close the lid of the container with the added powder.

-

Weighing: Transport the sealed container back to the analytical balance. The reading on the balance will be the exact weight of the powder added.

-

Adjusting the Weight (if necessary): If more or less powder is needed, return the sealed container to the fume hood, make the adjustment, reseal, and re-weigh.

-

Documentation: Record the final weight.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. echemi.com [echemi.com]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

Reactivity profile of 2-Amino-5-bromo-4-fluorophenol's functional groups

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-5-bromo-4-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a multifaceted aromatic building block crucial in medicinal chemistry and organic synthesis.[1] The molecule's reactivity is governed by the complex interplay of four distinct functional groups: a strongly activating hydroxyl group, a powerful activating amino group, and two deactivating but ortho, para-directing halogen atoms (bromo and fluoro). This document dissects the individual contributions of each substituent—examining their impact on the molecule's acidic and basic properties, and their directing and activating effects in electrophilic aromatic substitution. We further explore the synergistic effects that determine the regioselectivity of chemical transformations and provide field-proven experimental protocols for key reactions, including functional group protection, electrophilic substitution, and diazotization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Molecular Structure and Electronic Landscape

This compound is a polysubstituted benzene derivative. Its reactivity is not merely the sum of its parts but a result of the competing and reinforcing electronic effects of its functional groups. The hydroxyl (-OH) and amino (-NH2) groups are potent activating groups, donating electron density to the aromatic ring primarily through the mesomeric effect (+M). Conversely, the fluorine and bromine atoms are deactivating, withdrawing electron density through the inductive effect (-I), although they also weakly donate via a +M effect.

The overall electronic character of the aromatic ring is a delicate balance of these forces. The powerful +M effects of the amino and hydroxyl groups dominate, rendering the ring highly electron-rich and thus exceptionally susceptible to electrophilic attack.

Caption: Inductive (-I) and Mesomeric (+M) effects in this compound.

Analysis of Functional Group Reactivity

The Hydroxyl (-OH) Group: A Potent Activator

-

Reactivity in Electrophilic Aromatic Substitution (EAS): The hydroxyl group is one of the most powerful activating substituents, strongly directing incoming electrophiles to the ortho and para positions.[6][7][8] Its activating nature stems from the ability of the oxygen's lone pairs to delocalize into the benzene ring, stabilizing the carbocation intermediate (arenium ion) formed during substitution.[6] Treatment with a base to form the phenoxide anion further enhances this activating effect, making the ring extremely nucleophilic.[9]

-

Other Reactions: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) and O-acylation to form esters, typically after conversion to the more nucleophilic phenoxide.[7]

The Amino (-NH2) Group: A Dominant Force

-

Basicity: As an aromatic amine, the basicity is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring, making them less available for protonation.[10][11][12] The presence of electron-withdrawing halogens further decreases the basicity.[13][14] Conversely, the electron-donating hydroxyl group will slightly increase basicity. The amino group will be protonated to form an anilinium ion (-NH3+) in strongly acidic media.

-

Reactivity in EAS: Like the hydroxyl group, the amino group is a powerful activating, ortho, para-directing substituent due to its strong +M effect.[15] Its activating influence is so potent that reactions like bromination can be difficult to control, often leading to polysubstitution.[15] It is crucial to note that under strongly acidic conditions, the protonated anilinium ion becomes a meta-directing deactivator.

-

Other Reactions: The amino group is a strong nucleophile and readily undergoes N-acylation and N-alkylation. Acylation, often with acetic anhydride, is a common strategy to protect the amino group and moderate its high reactivity, preventing side reactions during EAS.[15] It can also be converted to a diazonium salt (Ar-N2+) using nitrous acid (generated from NaNO2 and a strong acid), which is a versatile intermediate for introducing a wide array of other functional groups (e.g., via Sandmeyer or Schiemann reactions).

The Halogen Substituents (-Br and -F): The Deactivating Directors

-

Electronic Effects: Halogens present a unique case where two opposing effects are at play. They are strongly electronegative and withdraw electron density from the ring via the inductive (-I) effect, which deactivates the ring towards EAS compared to benzene. However, they possess lone pairs that can be donated to the ring through the mesomeric (+M) effect. This +M effect, though weaker than the -I effect, is responsible for directing incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates.[16]

-

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms, particularly fluorine, introduces the possibility of SNAr. This reaction is typically favored on electron-poor aromatic rings.[17] While the ring of this compound is electron-rich, making classical SNAr challenging, specialized catalytic systems or the generation of radical intermediates can facilitate such transformations on otherwise inert aryl halides.[18][19][20]

Synergistic Reactivity: Predicting Reaction Outcomes

The true reactivity of this molecule lies in the synergy of its functional groups. The most critical aspect for a synthetic chemist is predicting the regioselectivity of electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern is dictated by the most powerful activating groups, which are the -OH and -NH2 groups.[21][22] We must analyze the directing influence on the two unsubstituted positions on the ring: C3 and C6.

-

Position C3: This position is ortho to both the -OH group and the -NH2 group. Both strongly direct to this position.

-

Position C6: This position is para to the -OH group and ortho to the -Br group. The -OH group strongly directs para, and the -Br group directs ortho.

-

Dominant Director: The para-directing influence of the hydroxyl group is exceptionally strong.

-

Steric Hindrance: The C3 position is sterically encumbered, being situated between the relatively bulky amino and hydroxyl groups. The C6 position is less hindered.

-

Consensus: The C6 position is activated by the para-directing -OH group and the ortho-directing -Br group, representing a consensus of directing effects.

Therefore, electrophilic substitution reactions are expected to occur predominantly at the C6 position.

Caption: Directing effects determining the regioselectivity of electrophilic substitution.

Key Experimental Protocols

The high reactivity of this molecule necessitates carefully chosen experimental conditions to achieve desired outcomes.

Protocol 1: Protective N-Acetylation

This protocol is essential for moderating the reactivity of the amino group and preventing oxidation or polysubstitution during subsequent electrophilic reactions.[15]

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the N-acetylated product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Causality: The highly nucleophilic amino group reacts preferentially with the electrophilic acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct. This conversion to an amide group significantly attenuates the activating effect, allowing for more controlled downstream chemistry.

Protocol 2: Electrophilic Bromination at C6

This protocol demonstrates a typical EAS reaction on the protected substrate.

Methodology:

-

Dissolve the N-acetylated this compound (1.0 eq) in a solvent like acetic acid or DMF.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality: Even with the moderated activity of the acetamide group, the ring remains highly activated by the hydroxyl group. NBS is chosen as a mild source of electrophilic bromine to avoid over-reaction. The reaction proceeds at the sterically accessible and electronically favored C6 position.

Caption: A typical workflow involving protection, substitution, and deprotection.

Data Summary Table

| Functional Group | Electronic Effect | Activating/Deactivating | Directing Effect | Acidity/Basicity | Key Reactions |

| -OH (Hydroxyl) | -I, +M (dominant) | Strong Activator | ortho, para | Weakly Acidic | O-Alkylation, O-Acylation |

| -NH2 (Amino) | -I, +M (dominant) | Strong Activator | ortho, para | Weakly Basic | N-Alkylation, N-Acylation, Diazotization |

| -F (Fluoro) | -I (dominant), +M | Deactivator | ortho, para | N/A | Potential SNAr leaving group |

| -Br (Bromo) | -I (dominant), +M | Deactivator | ortho, para | N/A | Potential SNAr leaving group |

Conclusion